Ethyl 6-methyl-4-oxopiperidine-2-carboxylate

Description

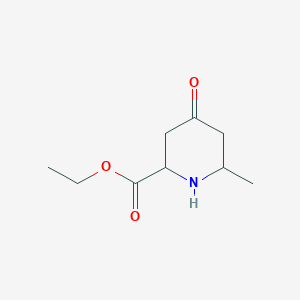

Ethyl 6-methyl-4-oxopiperidine-2-carboxylate is a piperidine-derived heterocyclic compound characterized by a six-membered ring containing one nitrogen atom, a ketone group at the 4-position, and an ethyl ester substituent at the 2-position. The methyl group at the 6-position introduces steric and electronic modifications that influence its reactivity and applications in organic synthesis and medicinal chemistry. This compound is structurally analogous to other piperidine and pyridine derivatives but distinct in its substitution pattern, which determines its physicochemical properties and functional versatility.

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

ethyl 6-methyl-4-oxopiperidine-2-carboxylate |

InChI |

InChI=1S/C9H15NO3/c1-3-13-9(12)8-5-7(11)4-6(2)10-8/h6,8,10H,3-5H2,1-2H3 |

InChI Key |

OMAAJKNXDPULPV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(=O)CC(N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methyl-4-oxopiperidine-2-carboxylate can be synthesized through several methods. One common approach involves the acid-mediated cyclization of amine-substituted enones. This method typically employs an acid catalyst to facilitate the cyclization process, resulting in the formation of the desired piperidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques to remove any impurities and ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 6-methyl-4-oxopiperidine-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including those with antibiotic activity.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives.

Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-methyl-2,2':6',2''-terpyridine-4'-carboxylate (CAS: 118949-9-08-8)

- Molecular Formula : C₁₉H₁₇N₃O₂

- Molecular Weight : 319.37 g/mol

- Key Features :

- Contains a terpyridine core (three pyridine rings) with a methyl group and ethyl ester substituent.

- The extended π-conjugated system enhances metal-coordination capabilities, making it valuable in catalysis and supramolecular chemistry.

- Comparison :

Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate (PubChem: 2726105)

- Molecular Formula : C₁₈H₁₆N₂O₅

- Molecular Weight : 340.33 g/mol

- Key Features: Combines a pyrimidine ring (with a 2-oxo group) and a chromene moiety.

- Comparison :

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

- Molecular Formula : C₇H₇ClN₂O₂

- Molecular Weight : 186.60 g/mol

- Key Features :

- Pyrimidine ring with a chlorine atom at the 2-position and a carboxylic acid group at the 4-position.

- The carboxylic acid group enhances polarity and reactivity in nucleophilic substitutions.

- Comparison :

Research Implications

- Synthetic Utility : this compound’s ester group enables facile derivatization, contrasting with the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid, which requires activation for further reactions.

- Bioactivity : The chromene-containing pyrimidine derivative (PubChem: 2726105) exhibits enhanced bioactivity due to its fused aromatic system, whereas the target compound’s piperidine scaffold is more suited to alkaloid-like biological interactions.

- Material Science : The terpyridine analog’s metal-binding capacity highlights its niche in materials science, unlike the piperidine derivative, which lacks such coordination sites .

Biological Activity

Ethyl 6-methyl-4-oxopiperidine-2-carboxylate (EMOPC) is a piperidine derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

EMOPC is characterized by a piperidine ring with a ketone group at the 4-position and a carboxylate ester at the 2-position. Its molecular formula is CHNO, with a molecular weight of approximately 199.24 g/mol. The structural features of EMOPC are crucial for its biological activity, influencing its interaction with various biological targets.

Synthesis and Derivatives

EMOPC can be synthesized through various methods, including cyclization techniques that yield high purity and yield. The compound serves as an intermediate in the synthesis of several pharmaceutical agents, particularly those with antibiotic properties.

Cellular Effects

Research indicates that EMOPC influences cellular processes by modulating key signaling pathways. It has been shown to interact with specific enzymes, either inhibiting or activating their functions. For instance, it may inhibit hydrolases, leading to the accumulation of metabolites that can alter metabolic pathways.

Enzyme Interaction

EMOPC's biological activity is largely attributed to its ability to bind to active sites on enzymes. This binding can either inhibit or enhance enzymatic activity, affecting processes such as cell growth and apoptosis. The compound's interactions are influenced by its structural modifications, which can alter its binding affinity and specificity for various enzymes.

Antimicrobial Activity

A study investigated the antimicrobial properties of EMOPC derivatives against several bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria.

Toxicity Studies

Dosage effects in animal models revealed that low doses of EMOPC resulted in minimal toxicity while influencing metabolic pathways positively. However, higher doses led to adverse effects, including cellular damage and apoptosis. This biphasic response underscores the importance of dosage optimization in therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of EMOPC compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-oxopiperidine-4-carboxylate | Similar structure but different ester group | Variations in biological activity due to structural differences |

| Ethyl tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | Contains a tert-butyl group | Influences reactivity and steric hindrance |

| Ethyl 6-Methyl-2-oxo-4-phenylpyrimidine | Different ring structure (pyrimidine instead of piperidine) | Distinct pharmacological properties due to heterocyclic nature |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.